2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate
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Overview
Description
2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate is a chemical compound that belongs to the class of benzopyran derivatives.
Preparation Methods
The synthesis of 2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylphenol with 2-oxo-2H-1-benzopyran-6-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfonic acid derivatives, reduced forms of the compound, and substituted derivatives .
Scientific Research Applications
2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . It can also interact with cellular receptors and signaling pathways, modulating various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate can be compared with other similar compounds, such as:
2-Oxo-2H-1-benzopyran-3-carbonitrile: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-Oxo-2H-benzo[h]benzopyran: Another benzopyran derivative with unique photochemical properties and applications in photochemistry and material science.
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds have a fused pyrano ring and exhibit various biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity .
Properties
CAS No. |
649557-80-2 |
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Molecular Formula |
C17H12O6S |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(2-acetylphenyl) 2-oxochromene-6-sulfonate |
InChI |
InChI=1S/C17H12O6S/c1-11(18)14-4-2-3-5-16(14)23-24(20,21)13-7-8-15-12(10-13)6-9-17(19)22-15/h2-10H,1H3 |
InChI Key |
NFXKKBTUSBVELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
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